3-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1,3-dicarboxamide
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Overview
Description
3-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1,3-dicarboxamide is a complex organic compound that features a piperidine ring substituted with a phenyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1,3-dicarboxamide typically involves multi-step organic reactions One common approach is to start with the preparation of the pyrazole moiety, followed by its attachment to the phenyl ringReaction conditions often include the use of organic solvents such as dichloromethane and methanol, and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification methods such as column chromatography and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a ligand in the study of enzyme-substrate interactions.
Medicine: It has potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1,3-dicarboxamide involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The dicarboxamide groups can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
- 3-N-[2-(4-methylpyrazol-1-yl)phenyl]piperidine-1,3-dicarboxamide
- 3-N-[2-(3-ethylpyrazol-1-yl)phenyl]piperidine-1,3-dicarboxamide
- 3-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1,2-dicarboxamide
Uniqueness
3-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1,3-dicarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylpyrazole moiety distinguishes it from other similar compounds, potentially offering different pharmacological properties and applications .
Properties
IUPAC Name |
3-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-8-10-22(20-12)15-7-3-2-6-14(15)19-16(23)13-5-4-9-21(11-13)17(18)24/h2-3,6-8,10,13H,4-5,9,11H2,1H3,(H2,18,24)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNWRECNQQOJBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2NC(=O)C3CCCN(C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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